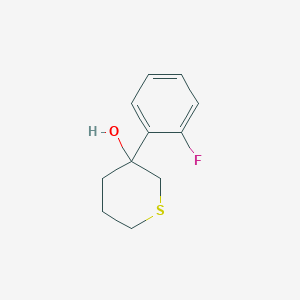

3-(2-Fluorophenyl)thian-3-ol

Beschreibung

3-(2-Fluorophenyl)thian-3-ol (CAS: 2013020-23-8) is a sulfur-containing heterocyclic compound with a six-membered thiane ring (C₅H₁₀S) substituted at the 3-position with a 2-fluorophenyl group and a hydroxyl group. Its molecular formula is C₁₁H₁₃FOS, and it has a molecular weight of 212.28 g/mol . The compound’s structure combines aromatic fluorination, which enhances metabolic stability and lipophilicity, with a polar hydroxyl group that may influence solubility and hydrogen-bonding interactions.

Eigenschaften

Molekularformel |

C11H13FOS |

|---|---|

Molekulargewicht |

212.29 g/mol |

IUPAC-Name |

3-(2-fluorophenyl)thian-3-ol |

InChI |

InChI=1S/C11H13FOS/c12-10-5-2-1-4-9(10)11(13)6-3-7-14-8-11/h1-2,4-5,13H,3,6-8H2 |

InChI-Schlüssel |

ZKTMYNIIKDWNBQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CSC1)(C2=CC=CC=C2F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)thian-3-ol typically involves the reaction of 2-fluorobenzaldehyde with thiol-containing compounds under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the thian-3-ol ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 3-(2-Fluorophenyl)thian-3-ol may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Fluorophenyl)thian-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(2-Fluorophenyl)thian-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-(2-Fluorophenyl)thian-3-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thian-3-ol structure may also play a role in modulating the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences | Functional Groups |

|---|---|---|---|---|---|

| 3-(2-Fluorophenyl)thian-3-ol | C₁₁H₁₃FOS | 212.28 | 2013020-23-8 | Six-membered thiane ring | Hydroxyl, 2-fluorophenyl, thioether |

| 3-(2-Fluorophenyl)thiolan-3-ol | C₁₀H₁₁FOS | 198.26 | 1503837-52-2 | Five-membered thiolane ring | Hydroxyl, 2-fluorophenyl, thioether |

| 3-(2-Fluorophenyl)oxetan-3-ol | C₉H₉FO₂S | Not reported | N/A | Four-membered oxetane ring (O instead of S) | Hydroxyl, 2-fluorophenyl, ether |

| 3-(2-Fluorophenyl)-3-phenylpropanoic acid | C₁₅H₁₃FO₂ | 244.26 | 1142210-78-3 | Propanoic acid backbone, no heterocycle | Carboxylic acid, 2-fluorophenyl |

| 2,3-Dimethyl-4-(trifluoromethylthio)phenol | C₉H₉F₃OS | 222.22 | 129644-70-8 | Phenol core with CF₃S and methyl groups | Phenol, trifluoromethylthio, methyl |

Ring Size and Heteroatom Effects

- Thiane vs. Thiolane: The six-membered thiane ring in 3-(2-Fluorophenyl)thian-3-ol reduces ring strain compared to the five-membered thiolane analog (3-(2-Fluorophenyl)thiolan-3-ol).

- Thiane vs. Oxetane: Replacing sulfur with oxygen in 3-(2-Fluorophenyl)oxetan-3-ol introduces a more electronegative heteroatom, which could enhance hydrogen-bonding capacity but reduce nucleophilicity.

Functional Group Variations

- Hydroxyl vs. Carboxylic Acid: 3-(2-Fluorophenyl)-3-phenylpropanoic acid (CAS: 1142210-78-3) replaces the hydroxyl group with a carboxylic acid, significantly increasing polarity and acidity (pKa ~4-5 vs. ~10-12 for alcohols). This modification enhances water solubility but may limit blood-brain barrier permeability in pharmaceutical contexts .

- Trifluoromethylthio Substituent: 2,3-Dimethyl-4-(trifluoromethylthio)phenol (CAS: 129644-70-8) features a trifluoromethylthio (CF₃S) group, a strong electron-withdrawing substituent. This enhances oxidative stability and lipophilicity compared to the thiane/thiolane derivatives, making it suitable for agrochemical or material applications .

Fluorine Positioning and Electronic Effects

The ortho-fluorine in 3-(2-Fluorophenyl)thian-3-ol introduces steric hindrance and electron-withdrawing effects, which may influence aromatic electrophilic substitution reactivity. In contrast, para-fluorine analogs (e.g., compounds in ) typically exhibit reduced steric effects but similar electronic profiles, affecting intermolecular interactions .

Biologische Aktivität

3-(2-Fluorophenyl)thian-3-ol is a sulfur-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Antimicrobial Properties

Research indicates that 3-(2-Fluorophenyl)thian-3-ol exhibits notable antimicrobial activity. In vitro studies have demonstrated significant inhibition of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be below 50 µg/mL for both pathogens, suggesting strong antibacterial properties.

Antioxidant Activity

The compound also shows promising antioxidant activity. In assays measuring radical scavenging ability, 3-(2-Fluorophenyl)thian-3-ol demonstrated an IC50 value of approximately 25 µM, indicating its potential to mitigate oxidative stress in biological systems.

The biological activity of 3-(2-Fluorophenyl)thian-3-ol is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : The hydroxyl group in the thianol structure can donate hydrogen atoms to free radicals, neutralizing them.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Membrane Disruption : The lipophilic nature of the fluorinated phenyl group may facilitate interaction with bacterial membranes, leading to increased permeability and cell lysis.

Study on Antimicrobial Efficacy

A study conducted by researchers at [source] reported the synthesis and evaluation of various thianol derivatives, including 3-(2-Fluorophenyl)thian-3-ol. The compound was tested against a panel of pathogens, yielding the following results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 25 |

| Escherichia coli | < 50 |

| Pseudomonas aeruginosa | > 100 |

This study highlighted the compound's potential as a lead for developing new antibiotics.

Research on Antioxidant Potential

Another investigation focused on the antioxidant properties of 3-(2-Fluorophenyl)thian-3-ol using DPPH radical scavenging assays. The results indicated that:

| Compound | IC50 (µM) |

|---|---|

| 3-(2-Fluorophenyl)thian-3-ol | 25 |

| Ascorbic Acid | 15 |

These findings suggest that while the compound is effective, it may not surpass conventional antioxidants like ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.